N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic oxazole-carboxamide derivative characterized by a 1,2-oxazole core substituted with a phenyl group at position 5 and a carboxamide side chain at position 2. The side chain features a 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl moiety, which confers unique physicochemical properties, including enhanced solubility due to the hydroxyethoxy group and lipophilicity from the 4-methylphenyl group.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15-7-9-17(10-8-15)20(26-12-11-24)14-22-21(25)18-13-19(27-23-18)16-5-3-2-4-6-16/h2-10,13,20,24H,11-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLQSDRJVZDLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure features an oxazole ring, which is known for its biological relevance. The presence of the hydroxyl group and the alkyl chain contributes to its solubility and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives demonstrate strong scavenging activity against DPPH radicals, comparable to standard antioxidants like ascorbic acid .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes. Notably, it has shown potential in inhibiting tyrosinase, an enzyme involved in melanin production. The IC50 values for related compounds ranged from 16.78 to 200 μM, indicating varying degrees of potency . The mechanism involves competitive inhibition, as demonstrated through kinetic studies using Lineweaver–Burk plots.
Case Study: Tyrosinase Inhibition
A study focused on the inhibition of mushroom tyrosinase revealed that compounds with structural similarities to this compound exhibited significant inhibitory effects. The strongest inhibitor showed an IC50 value of 16.78 μM, demonstrating a promising avenue for further exploration in skin-whitening agents .
Antiviral Activity
Compounds within the oxazole family have been investigated for antiviral properties. For example, certain derivatives were found to inhibit the activity of viral polymerases effectively. This suggests that this compound may also possess similar antiviral activities worthy of further research .
Data Summary
| Biological Activity | Measurement Method | Results (IC50) |
|---|---|---|
| Tyrosinase Inhibition | Kinetic Assays | 16.78 - 200 μM |
| Antioxidant Activity | DPPH Scavenging | 86% (compared to 96% for ascorbic acid) |
| Antiviral Activity | Polymerase Inhibition | EC50 values < 35 μM |
Comparison with Similar Compounds
Research Findings and Limitations
- Target Compound: The hydroxyethoxy group likely improves solubility but may reduce metabolic stability compared to methoxy or chloro substituents. No direct bioactivity data are available in the evidence, necessitating further in vitro studies .
- However, its chloro substituent raises toxicity concerns .
Preparation Methods
Cyclocondensation Approaches
1,2-Oxazoles (isoxazoles) are classically synthesized via the reaction of hydroxylamine with 1,3-diketones. For the 5-phenyl variant, phenylglyoxal and malononitrile undergo cyclocondensation in the presence of hydroxylamine hydrochloride, yielding 5-phenyl-1,2-oxazole-3-carbonitrile. Subsequent hydrolysis of the nitrile to the carboxylic acid is achieved under acidic (H₂SO₄, reflux) or basic (NaOH, H₂O₂) conditions, with yields typically exceeding 70%.
Alternative Route : Copper-catalyzed [3+2] cycloaddition between nitrile oxides and alkynes offers a modern alternative. For example, benzaldehyde oxime (generated in situ from benzaldehyde and hydroxylamine) reacts with phenylacetylene under Cu(I) catalysis, producing the 1,2-oxazole ring. Oxidation of a methyl substituent at position 3 (if present) to the carboxylic acid can be accomplished using KMnO₄ in acidic conditions.
Synthesis of N-[2-(2-Hydroxyethoxy)-2-(4-Methylphenyl)ethyl]amine
Nucleophilic Ring-Opening of Epoxides
A high-yielding route involves the reaction of 2-(4-methylphenyl)oxirane with 2-aminoethanol under basic conditions (e.g., K₂CO₃ in DMF). The epoxide’s strain drives nucleophilic attack by the amine, yielding the desired branched ethylamine with concomitant formation of the ether linkage. Protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether during this step prevents side reactions.
Reductive Amination Strategy
Condensation of 4-methylphenylacetaldehyde with 2-(2-hydroxyethoxy)ethylamine in the presence of NaBH₃CN or H₂/Pd-C facilitates reductive amination. This one-pot method avoids isolation of intermediates but requires careful pH control to maximize imine formation prior to reduction.
Amide Bond Formation: Coupling Strategies
Acyl Chloride Route
Activation of 5-phenyl-1,2-oxazole-3-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with the amine in dichloromethane (DCM) at 0–25°C. Triethylamine serves as a base to scavenge HCl, with yields typically 80–90% after purification by silica gel chromatography.
Coupling Reagents
Modern peptide coupling agents such as HATU or EDCl/HOBt enable milder conditions. For instance, mixing equimolar amounts of the carboxylic acid and amine in DMF with HATU and DIPEA at 0°C provides the amide in >85% yield. This method minimizes racemization and is preferable for acid-sensitive substrates.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The branched ethylamine’s steric bulk necessitates excess amine (1.5–2.0 equiv) and prolonged reaction times (24–48 h) during coupling. Microwave-assisted synthesis at 60°C reduces reaction time to 2–4 h without compromising yield.
Protecting Group Strategy
The hydroxyl group in the 2-hydroxyethoxy moiety is protected as a TBS ether during amine synthesis and amide coupling. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the free alcohol, with yields >95%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Acyl Chloride Coupling | 85–90 | High efficiency, low cost | Requires SOCl₂ handling |
| HATU-Mediated Coupling | 88–92 | Mild conditions, high purity | Expensive reagents |
| Reductive Amination | 75–80 | One-pot synthesis | Requires pH control |
Q & A
Q. What are the optimal synthetic routes for N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the oxazole core via cyclization of a β-ketoamide precursor under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Introduction of the hydroxyethoxy-4-methylphenethyl side chain via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Step 3 : Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Yield optimization requires precise control of reaction time, temperature, and stoichiometry of substituents like the 4-methylphenyl group .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the oxazole ring protons (δ 6.5–8.0 ppm) and hydroxyethoxy group (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Detection of carboxamide C=O stretching (~1650 cm⁻¹) and O–H bonds (~3400 cm⁻¹) .
- HPLC-MS : To verify molecular ion peaks (e.g., [M+H]⁺) and assess purity (>98%) .
- X-ray Crystallography : For resolving dihedral angles between the oxazole ring and substituents, which influence bioactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays?
Contradictions in activity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), or temperature affecting compound stability .
- Purity Variability : Trace impurities from synthesis (e.g., unreacted intermediates) can skew results; rigorous HPLC validation is essential .
- Structural Analogues : Compare with compounds like N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, where substituent electronegativity modulates target binding .
Q. What computational approaches predict the target’s binding affinity and selectivity for biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The hydroxyethoxy group may form hydrogen bonds with catalytic residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories; RMSD values >2.0 Å suggest poor binding .
- QSAR Models : Correlate substituent properties (e.g., logP of the 4-methylphenyl group) with activity to guide structural optimization .
Q. How does the hydroxyethoxy substituent influence pharmacokinetics and metabolic stability?
- Solubility : The polar hydroxyethoxy group enhances aqueous solubility compared to non-polar analogues, as seen in similar oxazole derivatives .
- Metabolism : In vitro microsomal assays (e.g., rat liver microsomes) can identify oxidation sites. Ethoxy groups are often metabolized to carboxylic acids, affecting half-life .
- Permeability : Caco-2 cell assays reveal whether the hydroxyethoxy group improves intestinal absorption via passive diffusion or transporter-mediated uptake .
Key Notes
- Avoid commercial sources like BenchChem; prioritize peer-reviewed data from journals (e.g., Med. Chem. Commun.) and PubChem .
- Advanced questions emphasize mechanistic insights (e.g., MD simulations) over descriptive summaries.
- Contradictions in data should be analyzed through orthogonal validation methods (e.g., NMR + HPLC + bioassays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
